![molecular formula C14H20N2O3S B4432468 1-isobutyryl-4-(phenylsulfonyl)piperazine](/img/structure/B4432468.png)
1-isobutyryl-4-(phenylsulfonyl)piperazine
Overview
Description
Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their versatility in drug design and development. These compounds exhibit a wide range of biological activities and are pivotal in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, cyclocondensations, and free radical polymerizations. For example, Borrmann et al. (2009) describe the synthesis of adenosine A2B receptor antagonists using piperazine sulfonyl as a key functional group, indicating a common route for synthesizing piperazine-based compounds with sulfonyl modifications (Borrmann et al., 2009).
Molecular Structure Analysis
The crystal structure of piperazine derivatives reveals important details about their molecular conformation. For instance, Berredjem et al. (2010) determined the structure of 4-Phenyl-piperazine-1-sulfonamide, showing that the compound crystallizes in a monoclinic system with specific crystallographic parameters, indicating the importance of molecular packing and interactions (Berredjem et al., 2010).
Future Directions
The future directions for research on “1-isobutyryl-4-(phenylsulfonyl)piperazine” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthesis methods could also be a focus of future research .
Mechanism of Action
Target of Action
The primary target of 1-isobutyryl-4-(phenylsulfonyl)piperazine is the Aedes aegypti Kir1 (AeKir) channel . This channel plays key roles in mosquito diuresis, hemolymph potassium homeostasis, flight, and reproduction .
Mode of Action
The compound interacts with the AeKir channel, inhibiting its function
Biochemical Pathways
The inhibition of the AeKir channel affects the biochemical pathways related to mosquito diuresis, hemolymph potassium homeostasis, flight, and reproduction
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its potent activity against both adult and larval mosquitoes . It acts as a mosquitocide, helping to control the population of mosquitoes that are vectors for diseases such as Zika, dengue, and chikungunya .
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12(2)14(17)15-8-10-16(11-9-15)20(18,19)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPWIWGTXYBZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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